molecular formula C14H13FN2O3 B15155299 N-(2-{[(4-fluorophenyl)carbonyl]amino}ethyl)furan-2-carboxamide

N-(2-{[(4-fluorophenyl)carbonyl]amino}ethyl)furan-2-carboxamide

Katalognummer: B15155299
Molekulargewicht: 276.26 g/mol
InChI-Schlüssel: APOMGMGDYRUGBP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-{[(4-fluorophenyl)carbonyl]amino}ethyl)furan-2-carboxamide is a synthetic organic compound that features a furan ring, a fluorophenyl group, and an amide linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[(4-fluorophenyl)carbonyl]amino}ethyl)furan-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and reproducibility.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-{[(4-fluorophenyl)carbonyl]amino}ethyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitrating agents (HNO3/H2SO4) or halogenating agents (Br2/FeBr3).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohol derivatives of the carbonyl group.

    Substitution: Various substituted fluorophenyl derivatives.

Wissenschaftliche Forschungsanwendungen

N-(2-{[(4-fluorophenyl)carbonyl]amino}ethyl)furan-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of N-(2-{[(4-fluorophenyl)carbonyl]amino}ethyl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the amide linkage provides stability and specificity. The furan ring may contribute to the compound’s overall electronic properties, influencing its reactivity and interaction with biological molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(2-{[(4-fluorophenyl)carbonyl]amino}ethyl)furan-2-carboxamide is unique due to the combination of its furan ring, fluorophenyl group, and amide linkage, which together confer specific electronic and steric properties. These features make it a versatile compound for various applications in research and industry.

Eigenschaften

Molekularformel

C14H13FN2O3

Molekulargewicht

276.26 g/mol

IUPAC-Name

N-[2-[(4-fluorobenzoyl)amino]ethyl]furan-2-carboxamide

InChI

InChI=1S/C14H13FN2O3/c15-11-5-3-10(4-6-11)13(18)16-7-8-17-14(19)12-2-1-9-20-12/h1-6,9H,7-8H2,(H,16,18)(H,17,19)

InChI-Schlüssel

APOMGMGDYRUGBP-UHFFFAOYSA-N

Kanonische SMILES

C1=COC(=C1)C(=O)NCCNC(=O)C2=CC=C(C=C2)F

Löslichkeit

>41.4 [ug/mL] (The mean of the results at pH 7.4)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.